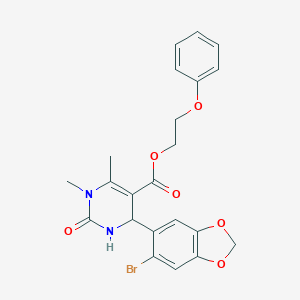
2-PHENOXYETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenoxyethyl 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxole ring, a bromine atom, and a dihydropyrimidine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxyethyl 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the bromine atom through bromination. The dihydropyrimidine core is then synthesized via a cyclization reaction, and finally, the phenoxyethyl group is attached through an etherification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Phenoxyethyl 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
2-Phenoxyethyl 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-phenoxyethyl 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzodioxole ring and bromine atom play crucial roles in binding to these targets, while the dihydropyrimidine core may interact with enzymes or receptors. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
- 2-Phenoxyethyl 4-(6-chloro-2H-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate
- 2-Phenoxyethyl 4-(6-fluoro-2H-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate
Uniqueness
The presence of the bromine atom in 2-phenoxyethyl 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate distinguishes it from its analogs. Bromine’s unique electronic properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C22H21BrN2O6 |
|---|---|
分子量 |
489.3g/mol |
IUPAC 名称 |
2-phenoxyethyl 6-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H21BrN2O6/c1-13-19(21(26)29-9-8-28-14-6-4-3-5-7-14)20(24-22(27)25(13)2)15-10-17-18(11-16(15)23)31-12-30-17/h3-7,10-11,20H,8-9,12H2,1-2H3,(H,24,27) |
InChI 键 |
OILCEUPBVNAAEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2Br)OCO3)C(=O)OCCOC4=CC=CC=C4 |
规范 SMILES |
CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2Br)OCO3)C(=O)OCCOC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















